

2-Methyl-1H-pyrrolo[2,3-b]pyridine CAS number

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Compound of Interest

Compound Name: 2-Methyl-1H-pyrrolo[2,3-b]pyridine

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An In-Depth Technical Guide to **2-Methyl-1H-pyrrolo[2,3-b]pyridine**: A Core Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, scaffold has garnered significant attention for its versatile biological activities.^[1] This guide focuses on a key derivative, **2-Methyl-1H-pyrrolo[2,3-b]pyridine** (CAS Number: 23612-48-8), a foundational building block in the synthesis of complex, high-value molecules, particularly kinase inhibitors.^{[2][3]} Its unique electronic properties and structural rigidity make it an indispensable intermediate for developing novel therapeutics targeting a range of diseases from cancer to inflammatory disorders.^{[4][5]} This document provides an in-depth analysis of its synthesis, reactivity, and critical applications, tailored for researchers and drug development professionals.

Physicochemical Properties and Spectroscopic Characterization

Accurate characterization of a starting material is a prerequisite for any successful synthetic campaign. The identity and purity of **2-Methyl-1H-pyrrolo[2,3-b]pyridine** are typically confirmed through a combination of spectroscopic and physical methods.

Table 1: Core Physicochemical Data

Property	Value	Reference
CAS Number	23612-48-8	[2]
Molecular Formula	C ₈ H ₈ N ₂	[6]
Molecular Weight	132.16 g/mol	[7]
InChI Key	XDHFUUVUHNOJEW-UHFFFAOYSA-N	[6]
Appearance	Typically an off-white to yellow solid	N/A

| Melting Point | 140 °C |[7] |

Spectroscopic Profile:

- Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is crucial for confirming the substitution pattern. The spectrum will characteristically show a singlet for the C2-methyl group, distinct aromatic protons for the pyridine and pyrrole rings, and a broad singlet for the N-H proton of the pyrrole ring.[6] ¹³C NMR will confirm the presence of eight distinct carbon environments.
- Mass Spectrometry (MS): Provides the molecular weight, confirming the elemental composition. The EIMS spectrum would show a prominent molecular ion peak [M⁺] corresponding to its mass.[1]
- Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A characteristic N-H stretching band for the pyrrole moiety would be observed, typically in the range of 3100-3500 cm⁻¹. [1]

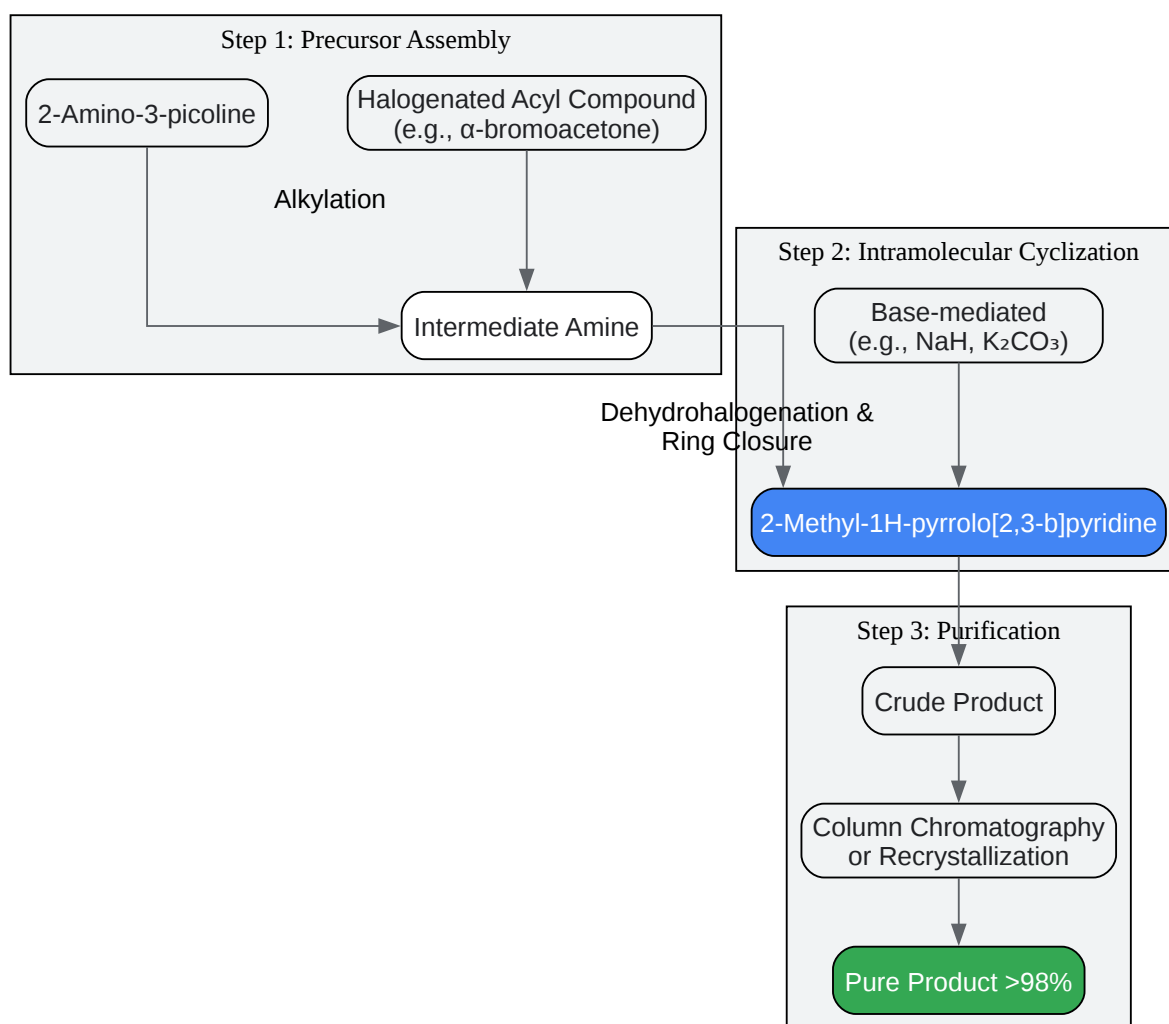
Synthesis and Chemical Reactivity

The utility of **2-Methyl-1H-pyrrolo[2,3-b]pyridine** stems from its accessible synthesis and predictable reactivity, allowing for controlled, site-selective functionalization.

Synthetic Strategies

The 7-azaindole core can be constructed through various classical methods, often involving modifications of the Fischer-indole or Madelung syntheses.[8] These cyclization strategies are robust for creating a range of substituted pyrrolo[2,3-b]pyridines.

Below is a representative workflow for a common synthetic approach.



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Caption: Generalized synthetic workflow for **2-Methyl-1H-pyrrolo[2,3-b]pyridine**.

Core Reactivity: A Guide to Functionalization

The reactivity of the 7-azaindole scaffold is dominated by the electron-rich pyrrole ring, making it susceptible to electrophilic attack.

- **Electrophilic Aromatic Substitution:** Mechanistic studies and empirical data consistently show that electrophilic substitution reactions such as nitration, halogenation (bromination, iodination), and Mannich reactions occur predominantly at the C3 position.^[8] This selectivity is a cornerstone of its synthetic utility, providing a reliable handle for introducing further complexity. The causality stems from the stability of the Wheland intermediate formed upon attack at C3, which better delocalizes the positive charge without disrupting the aromaticity of the adjacent pyridine ring.
- **N-Functionalization:** The pyrrole nitrogen can be alkylated or acylated, though this often requires a strong base to deprotonate the N-H group first. Protecting this nitrogen, for example with a trimethylsilylethoxymethyl (SEM) group, is a common strategy in multi-step syntheses to prevent side reactions and direct reactivity to other positions.^[9]
- **Metal-Catalyzed Cross-Coupling:** While the C3 position is reactive towards electrophiles, other positions on the scaffold can be functionalized using modern cross-coupling chemistry. By first installing a halide (e.g., at C4 or C5) on the pyridine ring of a precursor, Suzuki, Buchwald-Hartwig, or Sonogashira couplings can be employed to introduce aryl, amino, or alkynyl groups, respectively. This dual-reactivity profile is what makes the scaffold so powerful.^{[9][10]}

Caption: Key reactivity sites on the **2-Methyl-1H-pyrrolo[2,3-b]pyridine** scaffold.

Applications in Drug Discovery and Development

2-Methyl-1H-pyrrolo[2,3-b]pyridine is not merely an academic curiosity; it is a validated and frequently employed intermediate in the synthesis of clinical candidates and marketed drugs. Its primary role is as a core fragment in the design of kinase inhibitors.

Table 2: Examples of Drug Candidates Incorporating the Scaffold

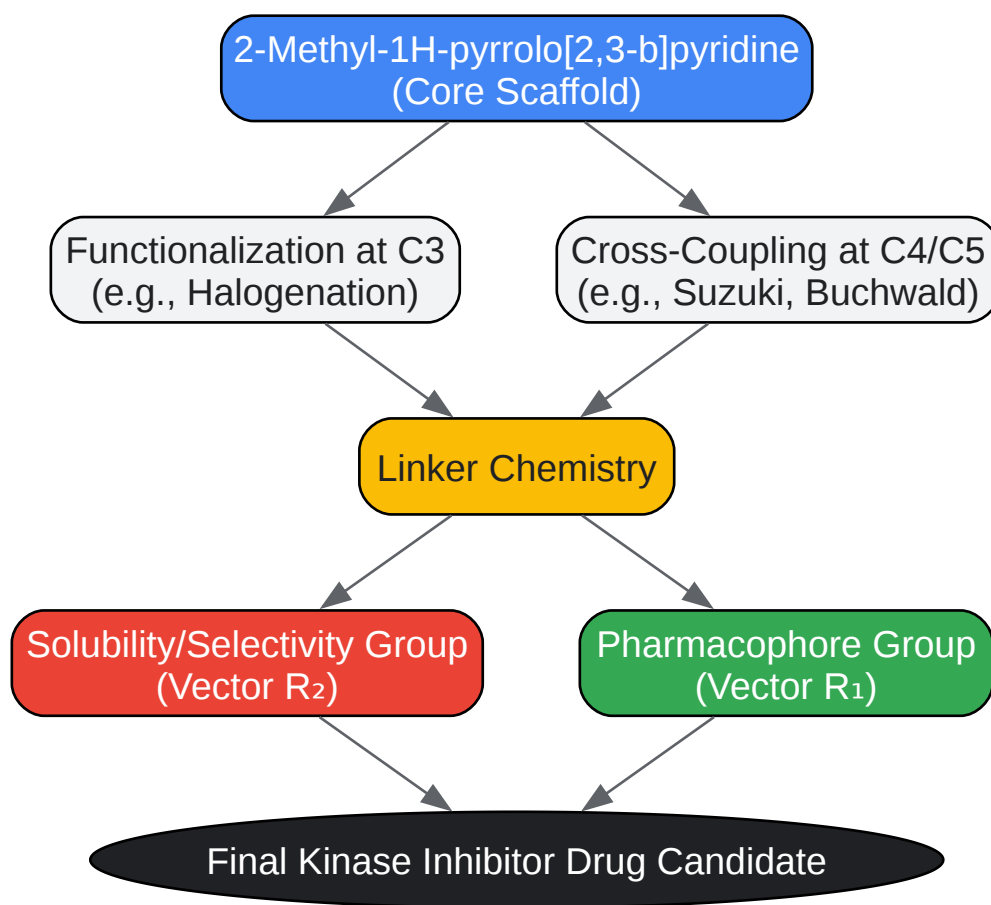
Drug/Candidate Class	Target Kinase(s)	Therapeutic Area	Reference
Pyrrolotriazine Derivatives	VEGFR-2	Oncology	[3]
Pyrrolopyridine Carboxamides	JAK1	Autoimmune Diseases	[11]
Pyrrolopyridine Carboxamides	PDE4B	CNS Diseases	[12]
Pyrrolopyridine Derivatives	CDK8	Colorectal Cancer	[13]

| Pyrrolo[2,3-d]pyrimidines | CSF1R | Oncology, Inflammation |[\[10\]](#)[\[14\]](#) |

Case Study: A Scaffold for Kinase Inhibition

The 7-azaindole core mimics the purine structure of ATP, allowing molecules derived from it to act as competitive inhibitors in the ATP-binding pocket of kinases. The N-H and pyridine nitrogen can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The C2-methyl group can provide beneficial steric interactions or be a vector for further modification.

The diagram below illustrates how the **2-Methyl-1H-pyrrolo[2,3-b]pyridine** core is integrated into a more complex inhibitor structure, highlighting its role as the central anchoring scaffold.



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Caption: Logical workflow from core scaffold to a final drug candidate.

Experimental Protocols

Trustworthiness in chemical synthesis relies on detailed, reproducible protocols. The following are representative procedures for the synthesis and functionalization of the title compound.

Protocol 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

(This is a representative protocol based on established cyclization methodologies for 7-azaindoles)

- Objective: To synthesize the title compound from a suitable pyridine precursor.

- Methodology:
 - Step A (Alkylation): To a solution of 2-amino-3-picoline (1.0 eq) in a suitable solvent like DMF, add K_2CO_3 (2.5 eq). Stir the mixture at room temperature for 15 minutes. Add chloroacetone (1.1 eq) dropwise. The reaction is heated to 80 °C and monitored by TLC until the starting material is consumed (typically 4-6 hours).
 - Causality: K_2CO_3 acts as a base to facilitate the nucleophilic attack of the amino group on chloroacetone. DMF is a polar aprotic solvent that effectively solvates the ions.
 - Step B (Cyclization): Cool the reaction to room temperature. Add sodium tert-butoxide (2.0 eq) portion-wise. The reaction mixture is then heated to 110 °C for 8-12 hours.
 - Causality: A strong base is required to deprotonate the methyl group adjacent to the imine formed in situ, initiating an intramolecular cyclization to form the pyrrole ring.
 - Step C (Work-up & Purification): After cooling, the reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.
 - Step D (Purification): The resulting crude solid is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
- Validation: Purity and identity are confirmed by 1H NMR, ^{13}C NMR, and LC-MS analysis, comparing the data to established literature values.[\[6\]](#)

Protocol 2: Regioselective Iodination at the C3-Position

- Objective: To demonstrate the predictable electrophilic substitution at the C3 position.
- Methodology:
 - Step A (Reaction Setup): Dissolve **2-Methyl-1H-pyrrolo[2,3-b]pyridine** (1.0 eq) in a mixture of DMF and water.

- Step B (Reagent Addition): Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion. The reaction is stirred at room temperature.
 - Causality: NIS is a mild and effective source of an electrophilic iodine atom (I^+), which readily attacks the electron-rich C3 position of the pyrrole ring.
- Step C (Monitoring): Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
- Step D (Work-up): Upon completion, dilute the reaction mixture with water and add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS. Extract the product with ethyl acetate.
- Step E (Purification): The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated. The crude product can be purified by column chromatography to yield 3-iodo-**2-methyl-1H-pyrrolo[2,3-b]pyridine**.
- Validation: The regiochemistry of the product is unequivocally confirmed by 1H NMR, observing the disappearance of the C3-H proton signal.

Conclusion

2-Methyl-1H-pyrrolo[2,3-b]pyridine is a high-value scaffold whose importance in modern drug discovery cannot be overstated. Its straightforward synthesis, well-defined reactivity, and proven utility as a core fragment in numerous clinically relevant inhibitors make it a vital tool for medicinal chemists. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

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